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Compound of Interest

Compound Name: Gly-Dasatinib

Cat. No.: B15605003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the kinase inhibition profiles of the multi-

targeted kinase inhibitor, Dasatinib, and its fluorescently-labeled analog, Gly-Dasatinib.

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src

family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia

chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Gly-Dasatinib, a conjugate

of Dasatinib with fluorescein via a glycine linker, serves as a valuable tool for in-vitro kinase

characterization and binding assays.[2] Understanding the comparative kinase profiles of these

two molecules is crucial for interpreting experimental results obtained using the fluorescent

probe and for the development of novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profiles
The following table summarizes the available quantitative data on the kinase inhibitory activities

of Dasatinib and Gly-Dasatinib. The data for Dasatinib is extensive, derived from a

comprehensive kinome scan. The data for Gly-Dasatinib is more limited, focusing on key

targets. The inhibitory activity is presented as IC50 (half-maximal inhibitory concentration) or

Kd (dissociation constant) values, with lower values indicating higher potency.
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Kinase Target
Dasatinib IC50/Kd
(nM)

Gly-Dasatinib IC50
(nM)

Reference

Src Family Kinases

SRC 0.8 1 [2]

LCK 1.0 - [3]

YES1 0.6 - [3]

FYN 0.6 - [3]

HCK 0.7 - [3]

LYN 1.1 - [3]

FGR 0.7 - [3]

BLK 1.2 - [3]

ABL Kinases

ABL1 (non-

phosphorylated)
1.6 Screened, potent [2][3]

ABL1

(phosphorylated)
0.6 - [3]

Other Key Kinases

CSK - Screened, potent [2]

KIT 4.0 - [3]

PDGFRα 7.0 - [3]

PDGFRβ 13 - [3]

EPHA2 3.0 - [3]

TEC 13 - [3]

BTK 6.0 - [3]

DDR1 2.6 - [4]
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NQO2 - - [4]

Note: The table presents a selection of key kinase targets for Dasatinib. A broader kinome scan

reveals that Dasatinib inhibits a large number of tyrosine and serine/threonine kinases at

nanomolar concentrations.[4] For Gly-Dasatinib, "Screened, potent" indicates that while a

specific IC50 value was not provided in the primary literature, the compound was effective at

the screening concentration, which was based on the IC50 of Dasatinib.[2]

Experimental Protocols
The determination of kinase inhibition is critical for the characterization of compounds like

Dasatinib and Gly-Dasatinib. A common method, particularly for fluorescently-labeled

inhibitors, is the Fluorescence Polarization (FP) Kinase Assay.

Fluorescence Polarization (FP) Kinase Inhibition Assay
Principle:

This assay measures the binding of a fluorescently labeled inhibitor (e.g., Gly-Dasatinib) to its

target kinase. In solution, the small, fluorescently-labeled inhibitor tumbles rapidly, resulting in

low fluorescence polarization when excited with polarized light. Upon binding to the much

larger kinase enzyme, the tumbling rate of the fluorescent conjugate slows down significantly,

leading to a high fluorescence polarization signal. A test compound that competes with the

fluorescent inhibitor for the kinase's binding site will displace the fluorescent inhibitor, causing a

decrease in fluorescence polarization. The degree of this decrease is proportional to the

inhibitory potency of the test compound.

Detailed Protocol:

Reagent Preparation:

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Kinase Solution: Prepare a 2X working solution of the purified target kinase in Assay

Buffer. The final concentration should be empirically determined to give an optimal assay

window.
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Fluorescent Inhibitor (Gly-Dasatinib) Solution: Prepare a 2X working solution of Gly-
Dasatinib in Assay Buffer. The final concentration should be close to its Kd for the target

kinase to ensure sensitive detection of competition.

Test Compound Plate: Prepare serial dilutions of the test compounds (e.g., Dasatinib for

control) in DMSO, and then dilute in Assay Buffer to a 4X final concentration.

Assay Procedure (384-well plate format):

Add 5 µL of the 4X test compound solution to the wells of a low-volume, black microplate.

Add 10 µL of the 2X kinase solution to all wells.

Mix gently and incubate for 15 minutes at room temperature to allow for compound binding

to the kinase.

Add 5 µL of the 2X Gly-Dasatinib solution to all wells to initiate the competition reaction.

Incubate the plate for 60 minutes at room temperature, protected from light.

Data Acquisition and Analysis:

Read the fluorescence polarization of the plate using a suitable plate reader (Excitation:

~485 nm, Emission: ~520 nm for fluorescein).

The data is typically expressed in millipolarization units (mP).

Calculate the percentage of inhibition for each compound concentration relative to the

controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition).

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-

response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization
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Experimental Workflow: FP Kinase Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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